3'-O-[(Propan-2-ylidene)amino]-thymidine 5'-triphosphate
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Overview
Description
3’-O-[(Propan-2-ylidene)amino]-thymidine 5’-triphosphate is a nucleoside triphosphate derivative It is a modified form of thymidine triphosphate, where the 3’-hydroxy group is substituted with a [(Propan-2-ylidene)amino] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-[(Propan-2-ylidene)amino]-thymidine 5’-triphosphate involves several steps:
Protection of the 5’-hydroxy group: The 5’-hydroxy group of a 2’-deoxyribonucleoside is protected using trityl chloride, monomethoxytrityl chloride, or dimethoxytrityl chloride.
Conversion of the 3’-hydroxy group: The (S)-3’-hydroxy group is converted into an ®-3’-hydroxy group through a series of reactions involving sulfonate formation and subsequent substitution with a hydroxide source.
Grafting on a solid support: The modified nucleoside is grafted onto a solid support functionalized with N-hydroxyphthalimide moieties.
Deprotection and triphosphorylation: The 5’-hydroxy group is deprotected, followed by triphosphorylation to form the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3’-O-[(Propan-2-ylidene)amino]-thymidine 5’-triphosphate can undergo various chemical reactions, including:
Substitution reactions: The [(Propan-2-ylidene)amino] group can participate in nucleophilic substitution reactions.
Oxidation and reduction:
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include trityl chloride, sulfonate reagents, and hydroxide sources .
Major Products
The major product of these reactions is the modified nucleoside triphosphate, with potential side products depending on the reaction conditions and reagents used.
Scientific Research Applications
3’-O-[(Propan-2-ylidene)amino]-thymidine 5’-triphosphate has several scientific research applications:
Biochemistry and Molecular Biology: It is used in studies involving DNA synthesis and repair mechanisms.
Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleic acids.
Mechanism of Action
The mechanism of action of 3’-O-[(Propan-2-ylidene)amino]-thymidine 5’-triphosphate involves its incorporation into DNA or RNA strands during synthesis. The [(Propan-2-ylidene)amino] group can interfere with normal base pairing and enzymatic processes, leading to disruptions in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
3’-O-amino-2’-deoxyribonucleoside-5’-triphosphate: Similar in structure but with an amino group instead of the [(Propan-2-ylidene)amino] group.
2’-deoxythymidine-5’-triphosphate: The unmodified form of the compound.
Uniqueness
3’-O-[(Propan-2-ylidene)amino]-thymidine 5’-triphosphate is unique due to its specific modification, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and potential therapeutic uses.
Properties
Molecular Formula |
C13H22N3O14P3 |
---|---|
Molecular Weight |
537.25 g/mol |
IUPAC Name |
[hydroxy-[[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(propan-2-ylideneamino)oxyoxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C13H22N3O14P3/c1-7(2)15-28-9-4-11(16-5-8(3)12(17)14-13(16)18)27-10(9)6-26-32(22,23)30-33(24,25)29-31(19,20)21/h5,9-11H,4,6H2,1-3H3,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21) |
InChI Key |
ZARUSPMWAIDVDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)ON=C(C)C |
Origin of Product |
United States |
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